N-(5-aminopentyl)-N-hydroxyacetamide is a compound that belongs to the class of hydroxyacetamides, which are characterized by the presence of both hydroxy and acetamide functional groups. This compound is derived from cadaverine, a biogenic amine produced through the decarboxylation of lysine. The structure of N-(5-aminopentyl)-N-hydroxyacetamide features a five-carbon chain linked to an amino group and a hydroxyacetamide moiety, making it relevant in various biochemical contexts.
The primary source for N-(5-aminopentyl)-N-hydroxyacetamide is cadaverine, which can be acetylated to yield the desired compound. This acetylation process typically involves the reaction of cadaverine with acetic anhydride or acetyl chloride under controlled conditions. The compound can also be synthesized in laboratory settings using various organic synthesis techniques.
N-(5-aminopentyl)-N-hydroxyacetamide is classified as an organic compound, specifically an amide due to its functional groups. It is also categorized under biogenic amines because of its relation to cadaverine, which plays significant roles in cellular metabolism and signaling.
The synthesis of N-(5-aminopentyl)-N-hydroxyacetamide generally follows these steps:
The typical reaction setup involves mixing cadaverine with an excess of acetic anhydride in a solvent such as dichloromethane or ethanol. The mixture is stirred at room temperature or slightly elevated temperatures for several hours, after which the product is purified through recrystallization or chromatography.
N-(5-aminopentyl)-N-hydroxyacetamide can undergo several types of chemical reactions:
The choice of reagents and conditions significantly influences the reaction pathways and yields. For instance:
The mechanism of action for N-(5-aminopentyl)-N-hydroxyacetamide primarily revolves around its role in cellular processes influenced by cadaverine metabolism. As cadaverine is involved in polyamine synthesis, N-(5-aminopentyl)-N-hydroxyacetamide may modulate pathways related to cell growth and differentiation.
N-(5-Aminopentyl)-N-hydroxyacetamide (CAS: 10374713) serves as a critical building block in the biosynthesis of desferrioxamine B (DFOB), a trihydroxamate siderophore produced by Streptomyces pilosus. DFOB assembly involves a stepwise condensation of three molecules: one succinic acid linker and two identical units of N-(5-aminopentyl)-N-hydroxyacetamide. The linear structure undergoes cyclization to form the final siderophore, where the hydroxamate groups coordinate Fe³⁺ with high affinity (Kd ~10³⁰) [4] [6]. This assembly occurs through non-ribosomal peptide synthetase (NRPS)-independent mechanisms, distinguishing it from catechol-type siderophores like griseobactin [5] [7].
Key assembly steps:
The DesABCD gene cluster exclusively governs DFOB biosynthesis, with each gene encoding specialized enzymes:
Table 1: Enzymatic Functions of the DesABCD Gene Cluster
Gene | Encoded Enzyme | Function | Catalytic Product |
---|---|---|---|
desA | L-lysine decarboxylase | Converts L-lysine to cadaverine | Cadaverine (C₅H₁₄N₂) |
desB | Flavin-dependent monooxygenase | Hydroxylates cadaverine at terminal amine | N⁵-hydroxycadaverine |
desC | Acetyltransferase | Acetylates N⁵-hydroxycadaverine | N-(5-aminopentyl)-N-hydroxyacetamide |
desD | ATP-dependent ligase | Condenses monomers with succinate and cyclizes the chain | Mature desferrioxamine B |
Gene knockout studies confirm that desB and desC mutants abolish N-(5-aminopentyl)-N-hydroxyacetamide production, while desD mutants accumulate monomeric hydroxamates [4] [7]. Heterologous expression of this cluster in Streptomyces lividans enables DFOB synthesis, confirming sufficiency for pathway completion [5].
The hydroxamate group (–CONHOH) of N-(5-aminopentyl)-N-hydroxyacetamide is synthesized via a two-step enzymatic cascade:
Kinetic analyses reveal DesB as the rate-limiting step, with feedback inhibition by N-(5-aminopentyl)-N-hydroxyacetamide (Ki = 18 μM) ensuring pathway regulation [8]. The hydroxamate’s bidentate coordination geometry is optimized for Fe³⁺ chelation, explaining its conservation in siderophores [1].
Iron availability and transcriptional regulators tightly control precursor flux:
Iron-Dependent Repression
The ferric uptake regulator (Fur) represses desABCD transcription under iron-replete conditions. In Streptomyces spp., Fur-Fe²⁺ complexes bind promoter regions, reducing desB and desC expression by >90% when [Fe] > 20 μM [5] [7].
Polyamine Pool Modulation
Cadaverine availability is regulated through:
Table 2: Regulatory Factors Influencing Precursor Utilization
Regulatory Factor | Target | Effect | Inducing Condition |
---|---|---|---|
Fur-Fe²⁺ complex | desABCD promoter | Transcriptional repression | [Fe³⁺] > 20 μM |
cAMP-CRP | lysA (lysine biosynthesis) | Enhanced lysine production | Nitrogen limitation |
Putrescine pools | desA activity | Feedback inhibition of lysine decarboxylase | High intracellular putrescine |
Streptomyces tricolor exemplifies cross-pathway regulation, where iron starvation simultaneously induces DFOB biosynthesis and downregulates competing polyamine consumers [7].
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